1-Chlorobenzo[4,5]thieno[2,3-c]pyridine

Synthetic handle Cross-coupling Regioselective derivatization

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine (MW 219.69, C₁₁H₆ClNS) is the indispensable starting scaffold for tetrahydrobenzothienopyridine CYP17 inhibitors (e.g., compound 5c, IC₅₀ 15.80 nM human CYP17), PDE inhibitors (US Patent 6864253), and Eg5 kinesin inhibitors (EP 1781667 A1). The C1-chlorine atom is the exclusive diversification handle enabling regioselective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr chemistry—functionality entirely absent in the unsubstituted parent (CAS 244-90-6). Its fragment-like properties (heavy atom count 13, single halogen) preserve ligand efficiency during hit-to-lead optimization, outperforming heavier bromo analogs (ΔMW +78.90 Da). The [2,3-c] ring fusion topology is non-interchangeable with [3,2-c] regioisomers, which yield divergent potency profiles. Available as yellow powder at ≥95% HPLC purity, moisture ≤0.5%, supplied up to kg scale. Essential for FBDD campaigns and SAR exploration.

Molecular Formula C11H6ClNS
Molecular Weight 219.69 g/mol
CAS No. 887579-83-1
Cat. No. B8616131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobenzo[4,5]thieno[2,3-c]pyridine
CAS887579-83-1
Molecular FormulaC11H6ClNS
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C(=NC=C3)Cl
InChIInChI=1S/C11H6ClNS/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6H
InChIKeyDQYDBGLWHQIEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine (CAS 887579-83-1): Core Scaffold Identity and Procurement Context


1-Chlorobenzo[4,5]thieno[2,3-c]pyridine (CAS 887579-83-1) is a tricyclic heteroaromatic compound with the molecular formula C₁₁H₆ClNS and molecular weight 219.69 g/mol . It belongs to the [1]benzothieno[2,3-c]pyridine family—a scaffold validated in multiple therapeutic programs, notably as non-steroidal CYP17 inhibitors for castration-resistant prostate cancer, phosphodiesterase inhibitors, and Eg5 kinesin inhibitors [1][2][3]. The chlorine substituent at position 1 serves as the primary synthetic diversification handle, distinguishing it from the unsubstituted parent scaffold (CAS 244-90-6, MW 185.25) and enabling downstream elaboration via cross-coupling or nucleophilic aromatic substitution chemistry . Commercial availability is confirmed at ≥95% HPLC purity with moisture content ≤0.5%, supplied as a yellow powder suitable for use as an organic synthesis intermediate .

Why Generic Substitution Fails for 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine in Medicinal Chemistry Programs


The benzothieno[2,3-c]pyridine scaffold cannot be generically interchanged because the position, identity, and electronic character of substituents dictate both synthetic tractability and biological target engagement. The chlorine atom at C1 is not merely a placeholder—it is the critical synthetic handle enabling regioselective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) that drive structure-activity relationship (SAR) exploration [1]. Substituting the unsubstituted parent (CAS 244-90-6) eliminates this derivatization capacity entirely, while replacing chlorine with bromine (heavier, more labile) alters both molecular weight (+~60 Da) and physicochemical properties including logP, compromising fragment-like character and ligand efficiency metrics that are critical in lead optimization [2]. Furthermore, regioisomeric variants such as 3-chlorobenzo[4,5]thieno[3,2-c]pyridine present a different ring fusion topology ([3,2-c] vs [2,3-c]) and distinct electronic distribution, which have been shown in CYP17 inhibitor programs to produce divergent potency and selectivity profiles [3][4]. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence for 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine Against Closest Analogs


Synthetic Diversification Capacity: C1-Chlorine vs. Unsubstituted Parent Scaffold

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine (MW 219.69) provides a chlorine atom at the C1 position that serves as the essential synthetic handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr reactions, enabling systematic SAR exploration. The unsubstituted parent, benzo[4,5]thieno[2,3-c]pyridine (CAS 244-90-6, MW 185.25), lacks this reactive site entirely, precluding direct C–C or C–N bond formation at the pyridine ring without prior C–H activation or electrophilic substitution under forcing conditions [1]. This chlorine handle is the entry point for constructing the 1,2,3,4-tetrahydro derivatives that have demonstrated potent CYP17 inhibition, as documented in the primary medicinal chemistry literature [2].

Synthetic handle Cross-coupling Regioselective derivatization Medicinal chemistry

Molecular Weight and Fragment-like Character: 1-Chloro vs. 1,6-Dihalogenated Analog

At MW 219.69, 1-chlorobenzo[4,5]thieno[2,3-c]pyridine resides at the upper boundary of fragment-like chemical space (typically MW ≤300 for fragment libraries), making it an appropriate core scaffold for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. By contrast, the 6-bromo-1-chloro analog (CAS 1235872-86-2, MW 298.59) adds ~79 Da of molecular weight through the second halogen, increasing lipophilicity (estimated ΔclogP ~+0.5–0.7 units) and reducing ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) when elaborated into final inhibitors. The mono-chlorinated compound preserves a lower heavy-atom count (13 vs. 14) and maintains better compliance with fragment physicochemical guidelines .

Fragment-based drug discovery Ligand efficiency Molecular weight Physicochemical properties

CYP17 Inhibitory Scaffold Validation: Benzothieno[2,3-c]pyridine Core vs. Abiraterone Benchmark

The benzothieno[2,3-c]pyridine scaffold—for which 1-chlorobenzo[4,5]thieno[2,3-c]pyridine serves as a key synthetic precursor—has demonstrated potent CYP17 inhibition in two independent medicinal chemistry programs. In the 2017 Wang et al. study, compound 9c (a 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine derivative) showed IC50 values of 16 nM (rat CYP17) and 20 nM (human CYP17), representing 1.5-fold greater potency than abiraterone (IC50 25 nM rat, 36 nM human) [1]. In the 2021 Khalil et al. study, compound 5c suppressed human CYP17 with an IC50 of 15.80 nM and was equipotent to abiraterone in cellular testosterone production assays, while demonstrating 2-fold and 4-fold greater antiproliferative activity than staurosporine and abiraterone, respectively, against PC-3 prostate cancer cells (IC50 2.08 µM) [2]. In contrast, a simple non-tetrahydro benzothieno[2,3-c]pyridine analog (BindingDB BDBM50078606) showed only weak CYP17 inhibition (IC50 ~10,000 nM), underscoring that the chlorinated scaffold is the essential starting point for constructing the potent tetrahydro derivatives [3].

CYP17 inhibition Prostate cancer Non-steroidal inhibitor Scaffold validation

Regioisomeric Specificity: 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine vs. 3-Chlorobenzo[4,5]thieno[3,2-c]pyridine

The [2,3-c] ring fusion topology of 1-chlorobenzo[4,5]thieno[2,3-c]pyridine positions the sulfur atom adjacent to the pyridine nitrogen, creating a distinct electronic environment and molecular geometry compared to the [3,2-c] regioisomer, where sulfur and nitrogen are separated by an additional carbon. This topological difference is critical for target binding: in CYP17 inhibitor programs, the [2,3-c] topology was preferentially selected because the sulfur atom engages hydrophobic pocket residues (A113, F114, V236, L209, I206, V482) while the pyridine nitrogen coordinates the heme iron—a binding mode confirmed by X-ray crystallography and molecular modeling [1]. The [3,2-c] isomer presents a different spatial arrangement of the sulfur-nitrogen vector, which would alter the coordination geometry at the heme center. Additionally, the chlorine at C1 (vs. C3 in the regioisomer) positions the derivatization handle at the pyridine ring terminus, enabling substitution patterns that project into the unfilled cavity near V366, A367, I371, and V483 residues identified in the CYP17 active site [1].

Regioisomer Ring fusion topology Electronic distribution Target selectivity

Commercial Purity Specification and Quality Control Parameters for Procurement Decision-Making

Commercially available 1-chlorobenzo[4,5]thieno[2,3-c]pyridine is supplied with a minimum purity specification of 95% by HPLC, with moisture content controlled at ≤0.5% maximum . An alternative supplier lists NLT 98% purity . The compound is supplied as a yellow powder at scales up to kilograms, suitable for use as an organic synthesis intermediate . In comparison, the unsubstituted parent scaffold (CAS 244-90-6) is listed at 97% purity , while the 1-chloro-6-bromo analog (CAS 1235872-86-2) is available at 95% purity . The defined moisture specification (≤0.5%) is particularly relevant for moisture-sensitive cross-coupling chemistry where water content can impact catalyst performance and reaction yields.

Purity specification Quality control Procurement HPLC purity Moisture content

Priority Application Scenarios for 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine Based on Quantitative Differentiation Evidence


Non-Steroidal CYP17 Inhibitor Lead Generation for Castration-Resistant Prostate Cancer

This compound is the optimal starting scaffold for synthesizing 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine derivatives targeting CYP17. The chlorine handle at C1 enables introduction of diverse substituents that project into the CYP17 active site cavity near V366, A367, I371, and V483 residues. The scaffold has yielded compound 9c (IC50 16 nM rat, 20 nM human CYP17; 1.5-fold more potent than abiraterone) and compound 5c (IC50 15.80 nM human CYP17; 2–4× more potent than staurosporine and abiraterone in PC-3 cells) [1][2]. The non-steroidal nature of this scaffold avoids the off-target steroid receptor interactions associated with abiraterone, and selectivity against hepatic CYP enzymes (3A4, 1A2, 2C9, 2C19, 2D6) has been demonstrated for the tetrahydro derivatives [1].

Fragment-Based Drug Discovery (FBDD) Library Construction Centered on the Benzothienopyridine Core

With MW 219.69 and a single synthetic handle at C1, this compound is well-suited as a core fragment for FBDD campaigns. Its fragment-like properties (heavy atom count 13, single halogen) provide a favorable starting point for fragment growth while maintaining ligand efficiency. The C1–Cl bond enables systematic fragment elaboration via Pd-catalyzed cross-coupling to probe diverse chemical space. This approach avoids the property inflation associated with starting from the heavier 6-bromo-1-chloro analog (MW 298.59, ΔMW +78.90 Da) , preserving developability characteristics during hit-to-lead optimization.

Phosphodiesterase (PDE) Inhibitor Development Utilizing the Benzothieno[2,3-c]pyridine Pharmacophore

The benzo[4,5]thieno[2,3-c]pyridine scaffold is explicitly claimed in US Patent 6864253 (Orth-McNeil Pharmaceutical) as a core for PDE inhibitors, particularly for male erectile dysfunction [3]. The 1-chloro derivative provides the direct synthetic entry point for constructing the β-carboline-type derivatives described in the patent, where substitution at the pyridine ring (accessible via the C1–Cl handle) modulates PDE isoform selectivity and potency. The [2,3-c] ring fusion topology is essential for this pharmacophore, as it positions the sulfur atom for key hydrophobic interactions within the PDE active site.

Eg5 Kinesin Inhibitor Programs Targeting Mitotic Spindle Assembly

The benzothienopyridine scaffold is claimed in European Patent EP 1781667 A1 as an Eg5 kinesin inhibitor scaffold with anti-proliferative and apoptosis-inducing activity [4]. The 1-chloro substituent serves as the diversification point for introducing R1 groups that modulate Eg5 inhibitory potency. The [2,3-c] topology is specifically claimed in the patent's Markush structure, and the chlorine at C1 aligns with the substitution pattern required for accessing the Eg5 binding pocket. This validated target space represents a distinct application orthogonal to CYP17 and PDE programs.

Quote Request

Request a Quote for 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.